molecular formula C11H12N2O3 B143812 7-(3-Hydroxypropoxy)quinazolin-4(3H)-one CAS No. 557770-89-5

7-(3-Hydroxypropoxy)quinazolin-4(3H)-one

Cat. No.: B143812
CAS No.: 557770-89-5
M. Wt: 220.22 g/mol
InChI Key: YNBHJHLUBQRXNP-UHFFFAOYSA-N
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Description

7-(3-Hydroxypropoxy)quinazolin-4(3H)-one is a chemical compound with the molecular formula C11H12N2O3 It is a derivative of quinazolinone, a class of compounds known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-Hydroxypropoxy)quinazolin-4(3H)-one typically involves the reaction of quinazolinone derivatives with 3-chloropropanol under basic conditions. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of 3-chloropropanol replaces a leaving group on the quinazolinone ring. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically isolated using techniques such as distillation, crystallization, or solvent extraction. Quality control measures are implemented to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

7-(3-Hydroxypropoxy)quinazolin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde derivative.

    Reduction: The compound can be reduced to form a corresponding alcohol or amine derivative.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions, often in the presence of a base or catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while reduction may produce an alcohol or amine. Substitution reactions can result in a variety of functionalized derivatives, depending on the substituent introduced.

Scientific Research Applications

7-(3-Hydroxypropoxy)quinazolin-4(3H)-one has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 7-(3-Hydroxypropoxy)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

7-(3-Hydroxypropoxy)quinazolin-4(3H)-one can be compared with other similar compounds, such as:

    Quinazolinone derivatives: These compounds share a common quinazolinone core structure and exhibit diverse biological activities. Examples include 2-methylquinazolin-4(3H)-one and 6-chloroquinazolin-4(3H)-one.

    Hydroxypropoxy derivatives: Compounds with a hydroxypropoxy group attached to various aromatic or heterocyclic rings. Examples include 4-(3-hydroxypropoxy)benzoic acid and 2-(3-hydroxypropoxy)pyridine.

The uniqueness of this compound lies in its specific combination of the quinazolinone core and the hydroxypropoxy substituent, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

7-(3-hydroxypropoxy)-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c14-4-1-5-16-8-2-3-9-10(6-8)12-7-13-11(9)15/h2-3,6-7,14H,1,4-5H2,(H,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNBHJHLUBQRXNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1OCCCO)N=CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90585316
Record name 7-(3-Hydroxypropoxy)quinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90585316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

557770-89-5
Record name 7-(3-Hydroxypropoxy)quinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90585316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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